molecular formula C9H12N2O6 B7909154 1-(|A-D-Xylofuranosyl)uracil

1-(|A-D-Xylofuranosyl)uracil

Cat. No.: B7909154
M. Wt: 244.20 g/mol
InChI Key: DRTQHJPVMGBUCF-PDVZPSIWSA-N
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Description

It has a molecular formula of C9H12N2O6 and a molecular weight of 244.20 g/mol . This compound is a derivative of uracil, a nucleoside analog that plays a significant role in various biochemical processes.

Preparation Methods

1-beta-D-Arabinofuranosyluracil can be synthesized through several synthetic routes. One common method involves the glycosylation of uracil with arabinose under acidic conditions. The reaction typically requires a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and proceeds at elevated temperatures . Industrial production methods often involve similar glycosylation reactions but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-beta-D-Arabinofuranosyluracil undergoes various chemical reactions, including:

Scientific Research Applications

1-beta-D-Arabinofuranosyluracil has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: This compound is studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its analogs are being investigated for their ability to inhibit viral replication and cancer cell proliferation.

    Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of 1-beta-D-Arabinofuranosyluracil involves its incorporation into DNA and RNA chains during nucleic acid synthesisThe molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis .

Comparison with Similar Compounds

1-beta-D-Arabinofuranosyluracil is similar to other nucleoside analogs such as cytarabine and vidarabine. it is unique in its specific sugar moiety (arabinose) and its distinct biological activity. Similar compounds include:

Properties

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-PDVZPSIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3083-77-0
Record name 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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